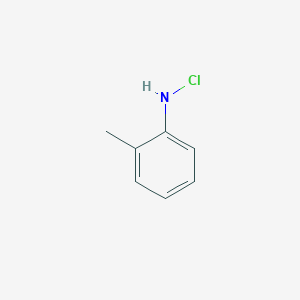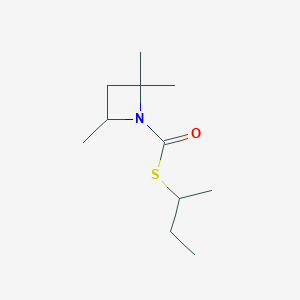
S-Butan-2-yl 2,2,4-trimethylazetidine-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Butan-2-yl 2,2,4-trimethylazetidine-1-carbothioate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a butan-2-yl group attached to a 2,2,4-trimethylazetidine-1-carbothioate moiety, making it a subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Butan-2-yl 2,2,4-trimethylazetidine-1-carbothioate typically involves the reaction of butan-2-yl derivatives with 2,2,4-trimethylazetidine-1-carbothioate under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Industrial methods are designed to be cost-effective and efficient, ensuring a consistent supply of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: S-Butan-2-yl 2,2,4-trimethylazetidine-1-carbothioate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the conditions under which the reactions are carried out.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
S-Butan-2-yl 2,2,4-trimethylazetidine-1-carbothioate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers explore its potential therapeutic properties and its role in drug development. Industrially, it can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-Butan-2-yl 2,2,4-trimethylazetidine-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to S-Butan-2-yl 2,2,4-trimethylazetidine-1-carbothioate include other azetidine derivatives and carbothioate compounds. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential applications. Its distinct structure allows for unique interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
54395-88-9 |
|---|---|
Fórmula molecular |
C11H21NOS |
Peso molecular |
215.36 g/mol |
Nombre IUPAC |
S-butan-2-yl 2,2,4-trimethylazetidine-1-carbothioate |
InChI |
InChI=1S/C11H21NOS/c1-6-9(3)14-10(13)12-8(2)7-11(12,4)5/h8-9H,6-7H2,1-5H3 |
Clave InChI |
AOLCGURORLEWLL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)SC(=O)N1C(CC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene]](/img/structure/B14625350.png)

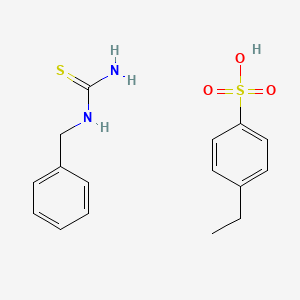
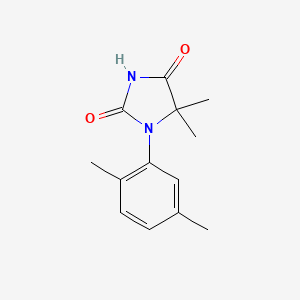

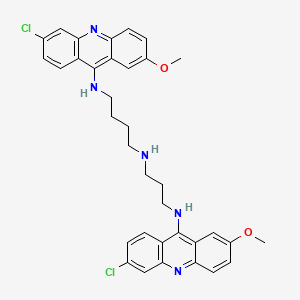
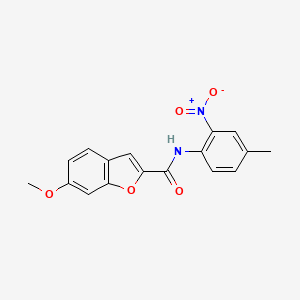
![Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate](/img/structure/B14625391.png)
![[(Butan-2-yl)oxy]acetyl chloride](/img/structure/B14625392.png)
![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)
![3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14625405.png)

